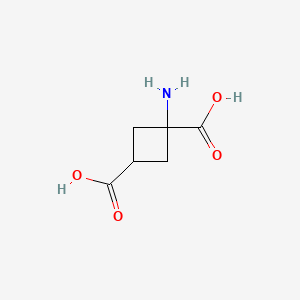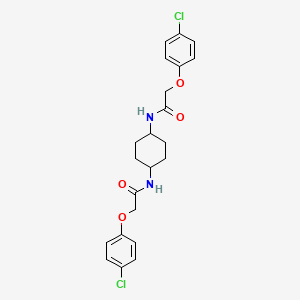
2,4-Tolylene diisothiocyanate
描述
Synthesis Analysis
The synthesis of 2,4-tolylene diisothiocyanate involves catalytic systems that show a synergetic effect, particularly in reactions with macrodiols. A reaction model has been developed to understand the polyaddition reaction of 2,4-tolylene diisothiocyanate with macrodiols, catalyzed by a system involving tin organic catalysts and tertiary amines, showing a strong correlation with experimental data (Sojecki & Trzciński, 2000).
Molecular Structure Analysis
NMR analysis has played a crucial role in understanding the molecular structure of tolylene-2,4-diisocyanate and its reaction products. Through the precise identification of chemical shifts, the structure of intermediates and final products in reactions with methanol has been elucidated, providing insight into the kinetics of these reactions (Yang et al., 2010).
Chemical Reactions and Properties
The reactivity of 2,4-tolylene diisothiocyanate with various reagents has been explored, revealing unusual reactivity patterns. For instance, the reaction with 4-dimethylaminopyridine leading to an intramolecularly N-coordinated silylene showcases the compound's unique reactivity and the potential for isomerization to form a zwitterionic silyl anion (Yamaguchi & Sekiguchi, 2011).
Physical Properties Analysis
Investigations into the conversion of tolylene-2,4-diisocyanate into urethane derivatives have provided valuable information on the physical properties of the resulting polymers. The analysis of oligomers through mass spectroscopy and gel permeation chromatography has helped in understanding the molecular weights and composition of these materials, which is crucial for their application in various industries (Ciemniak, Lesiak, & Balewski, 1986).
Chemical Properties Analysis
The chemical properties of 2,4-tolylene diisothiocyanate, particularly in terms of its coupling reactivity, have been demonstrated through its use as a coupling reagent in the passive hemagglutination reaction. Its ability to sensitize erythrocytes with protein antigens highlights its functional versatility and the specificity of its chemical reactivity (Gyenes & Sehon, 1964).
科学研究应用
与甲醇的反应
2,4-甲苯二异氰酸酯(TDI)通过同时进行的途径与甲醇发生反应,形成不同的中间体和最终产物,即甲苯-2,4-二氨基甲酸酯。这一反应已经通过核磁共振定量分析,为过程的动力学提供了见解 (Yang, Han, Li, & Li, 2010)。
医学应用
已经证明甲苯-2,4-二异氰酸酯是一种有效的偶联试剂,可用于在被动血凝反应中使红细胞与蛋白抗原发生敏感反应,表明其在免疫学检测中的实用性 (Gyenes & Sehon, 1964)。
聚合物反应建模
2,4-甲苯二异氰酸酯与宏观二醇的聚加成反应,在各种催化剂系统的催化下进行了建模,从而更好地理解了参与聚合物形成的反应机制 (Sojecki & Trzciński, 2000)。
催化研究
研究了甲苯二异氰酸酯与含有次级羟基的聚氧丙烯三醇在各种化合物存在下的反应,以评估它们的催化作用。这项研究有助于理解异氰酸酯-羟基反应的催化作用,对聚合物化学至关重要 (Britain & Gemeinhardt, 1960)。
溶剂效应分析
研究了溶剂极性对酚与甲苯-2,4-二异氰酸酯反应的影响,结果显示溶剂显著影响反应速率。这项研究对优化聚合物化学反应至关重要 (Yang, Han, Li, & Li, 2012)。
微胶囊合成
甲苯二异氰酸酯已被用于合成具有氯氰菊酯核心和聚脲壁的微胶囊,展示了其在创建用于减少某些物质毒性的控制释放系统中的实用性 (Zhang, Zhang, & Jiao, 2006)。
聚氨酯形成动力学
使用甲苯二异氰酸酯研究聚氨酯形成动力学为开发基于聚氨酯的材料提供了宝贵的见解,对不同官能团的反应性至关重要 (Zaverkina, Lodygina, Komratova, Stovbun, & Badamshina, 2006)。
转化为脲酯衍生物
研究了甲苯-2,4-二异氰酸酯与各种试剂转化为脲酯衍生物的过程,这对理解其反应性和在聚合物合成中的潜在应用至关重要 (Ciemniak, Lesiak, & Balewski, 1986)。
安全和危害
2,4-Tolylene diisothiocyanate is a highly toxic chemical. Exposure to this substance can cause severe irritation to the eyes, nose, and throat, as well as respiratory symptoms like coughing and shortness of breath . It can also lead to lung inflammation, chemical burns, and allergic reactions such as skin rashes and itching .
作用机制
Target of Action
2,4-Tolylene diisothiocyanate, also known as Toluene diisocyanate, primarily targets the respiratory system . It is known to cause occupational hazards such as asthma and dermatitis .
Mode of Action
The compound interacts with its targets through a process known as covalent protein crosslinking . This interaction results in changes at the cellular level, leading to the aforementioned health effects.
Biochemical Pathways
It is known that the compound plays a significant role in the preparation of polyurethanes , indicating its involvement in polymerization reactions.
Pharmacokinetics
It is known that the compound reacts with water , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary molecular and cellular effects of 2,4-Tolylene diisothiocyanate’s action include sensitization of the lungs and the potential development of asthma . Dermatitis, or inflammation of the skin, is another possible outcome .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Tolylene diisothiocyanate. For instance, the compound reacts with water , which could affect its stability and efficacy in humid environments. Additionally, the compound’s vapor pressure is 0.03 mmHg at 25°C , suggesting that temperature can influence its volatility and, consequently, its potential for inhalation exposure.
属性
IUPAC Name |
2,4-diisothiocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVCFPMIBOZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197639 | |
| Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4891-66-1 | |
| Record name | Benzene, 2,4-diisothiocyanato-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene 2,4-diisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC511742 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, 4-methyl-m-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Tolylene diisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE 2,4-DIISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP687Z493E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The title mentions "Preparation and Reactions of 2,4-Tolylene diisothiocyanate". Could you elaborate on the typical reactions this compound undergoes and their significance?
A1: 2,4-Tolylene diisothiocyanate, being a diisocyanate, is highly reactive due to the presence of two electrophilic -N=C=S (isothiocyanate) groups. These groups readily react with nucleophiles like amines, alcohols, and thiols. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)

